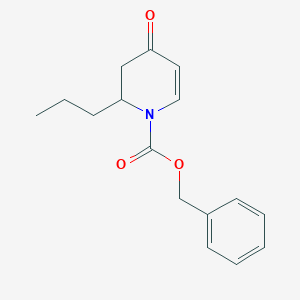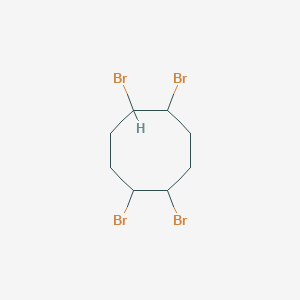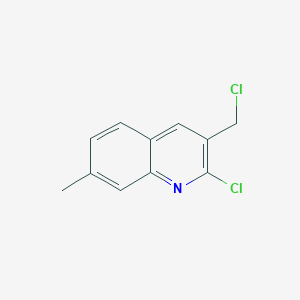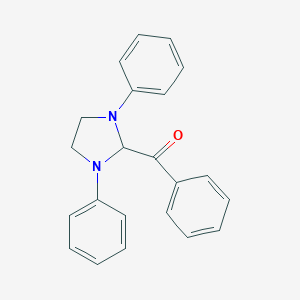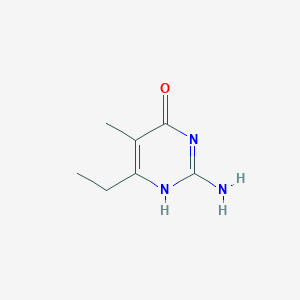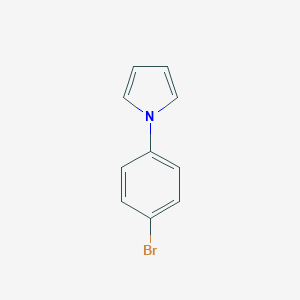
1-(4-bromophenyl)-1H-pyrrole
Vue d'ensemble
Description
The compound “1-(4-bromophenyl)-1H-pyrrole” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds often involve reactions such as Suzuki cross-coupling . This method involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .Molecular Structure Analysis
The molecular structure of a similar compound, “1-Propanone, 1-(4-bromophenyl)-”, has been analyzed . It has a molecular formula of C9H9BrO and a molecular weight of 213.071 .Applications De Recherche Scientifique
Synthesis and Photoluminescence
1-(4-bromophenyl)-1H-pyrrole has been utilized in the synthesis of various chemical compounds. For instance, it reacts with aromatic alkynes under blue light irradiation to form pyrrolo[1,2-a]quinoline and ullazines, using rhodamine 6G as a catalyst. This process is significant due to its room temperature operation and avoidance of transition metal catalysts (Das, Ghosh, & Koenig, 2016). Moreover, polymers containing this compound show strong fluorescence and photoluminescence, making them suitable for electronic applications (Zhang & Tieke, 2008).
Corrosion Inhibition
Research has also focused on 1H-pyrrole derivatives, like this compound, for their potential as corrosion inhibitors. These compounds have shown effectiveness in protecting carbon steel in hydrochloric acid, indicating their utility in industrial applications (Zarrouk et al., 2015).
Thermodynamic Properties
The study of thermodynamics of halogenated 1-phenylpyrrole derivatives, which include this compound, has provided insights into their standard molar enthalpies of formation. These studies are crucial for understanding the stability and reactivity of these compounds (Santos & Silva, 2010).
Polymer Synthesis
Additionally, this compound derivatives have been used in the synthesis of deeply colored polymers. These polymers, due to their solubility and color properties, are potential candidates for various applications, including optoelectronics (Welterlich, Charov, & Tieke, 2012).
Catalysis in Organic Synthesis
Furthermore, derivatives of this compound have been utilized in catalysis for organic synthesis processes. These compounds have facilitated efficient coupling reactions, exemplified by the synthesis of a highly active palladium catalyst for Suzuki-type C−C coupling (Mazet & Gade, 2001).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Related compounds such as pyrazole derivatives have shown potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Similar compounds have shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, often overexpressed in several tumor cell lineages . Topo IB is an enzyme that alters the topologic states of DNA during transcription .
Biochemical Pathways
Related compounds have shown to affect the bmp2/smad1 signaling pathway , which is crucial for bone formation and repair .
Pharmacokinetics
The pharmacokinetic studies of similar compounds have been established .
Result of Action
Related compounds have shown to promote osteogenesis by upregulating the expression of osteogenic genes (runx2 and type 1 col) via activation of the bmp2/smad1 signaling pathway .
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can influence the stability and efficacy of similar compounds .
Analyse Biochimique
Biochemical Properties
1-(4-Bromophenyl)-1H-pyrrole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in apoptosis, cell proliferation, and differentiation. It has also been reported to affect cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to undergo degradation, leading to changes in its biochemical activity. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other reactive species. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, this compound can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage. These findings highlight the importance of dosage optimization in the therapeutic application of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported across cellular membranes by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum. The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications. The localization of this compound in these compartments can influence its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
1-(4-bromophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSPNWMMJNYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297607 | |
| Record name | 1-(4-bromophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-39-3 | |
| Record name | 5044-39-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-bromophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 1-(4-bromophenyl)-1H-pyrrole?
A1: this compound is typically synthesized via a modified Clauson-Kaas reaction. [] This method is valuable because it allows for the preparation of various p-substituted N-phenylpyrroles, with this compound serving as a crucial building block for more complex molecules. For instance, it can be employed in Stille cross-coupling reactions to create symmetrically and asymmetrically end-capped pyrrole thiophenes like 1-[4-(thiophen-2-yl)phenyl]-1H-pyrrole and 1,1'-(bithiophen5,5’’-diyldibenzene-4,1-diyl)bis(1H-pyrrole). []
Q2: How do researchers characterize this compound?
A2: Various spectroscopic techniques are used to confirm the structure and purity of synthesized this compound. These include:
- NMR Spectroscopy: Both 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. []
- IR Spectroscopy: Infrared spectroscopy helps identify specific functional groups present in the compound by analyzing its vibrational modes. []
- Mass Spectrometry: This technique determines the molecular weight of the compound, further confirming its identity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


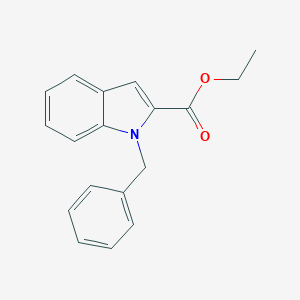
![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)

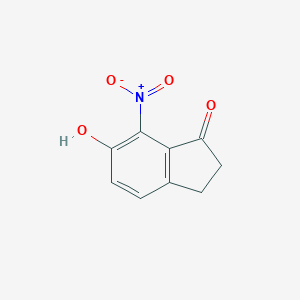
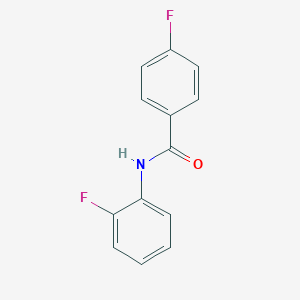
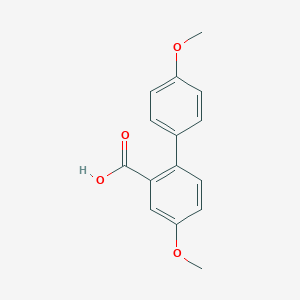
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)

